3,4-Diethoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxyaniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is commonly used in scientific research due to its unique properties. The compound is often utilized in the field of proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethoxyaniline hydrochloride typically involves the reaction of 3,4-diethoxyaniline with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes the purification of the final product to achieve the desired purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3,4-Diethoxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, often utilizes this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Diethoxyaniline hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy groups.
3,4-Diethoxybenzaldehyde: Contains an aldehyde group instead of an amine group.
3,4-Diethoxyphenol: Features a hydroxyl group in place of the amine group.
Uniqueness
3,4-Diethoxyaniline hydrochloride is unique due to its specific ethoxy substituents on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
3,4-diethoxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-12-9-6-5-8(11)7-10(9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYSYLOEQPQCGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)OCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585572 |
Source
|
Record name | 3,4-Diethoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-84-7 |
Source
|
Record name | 3,4-Diethoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.